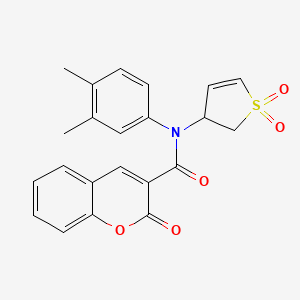![molecular formula C22H13Cl2FN4O2S B2826284 3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326868-80-7](/img/structure/B2826284.png)
3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H13Cl2FN4O2S and its molecular weight is 487.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Phosphodiesterase 9 (PDE9)
The in vitro characterization of compounds related to PDE9 inhibition, specifically focusing on Alzheimer's disease treatment, showcases the potential of certain derivatives for medical research. A study highlighted the use of a compound to selectively inhibit human and murine PDE9 activity, demonstrating moderate activity against other phosphodiesterases. This compound efficiently penetrated cells to inhibit intracellular PDE9 activity, contributing valuable insights into the treatment of neurological conditions (Wunder et al., 2005).
Antibacterial and Antifungal Activities
Derivatives have shown significant antibacterial and antifungal activities. One study synthesized new derivatives and tested them against various strains of bacteria and fungi, finding compounds that showed higher antifungal activity than fluconazole against Candida species and better antibacterial activity against certain bacteria (Kahveci et al., 2020).
Anti-inflammatory and Antinociceptive Activities
Research into thiazolo[3,2-a]pyrimidine derivatives has revealed significant anti-inflammatory and antinociceptive activities, with certain compounds displaying lower ulcerogenic activity and higher ALD50 values. These findings suggest the potential for developing new therapeutic agents for inflammation and pain management (Alam et al., 2010).
Antiproliferative Activity
A compound synthesized through a specific reaction process demonstrated marked inhibition against various cancer cell lines, showing promising anticancer activity. This includes significant inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential for developing novel anticancer agents (Huang et al., 2020).
Herbicidal Activity
Studies on pyrazolo[3,4-d]pyrimidine derivatives have identified compounds with good herbicidal activity against various plant species, indicating the potential for agricultural applications. This includes the inhibition of root growth in rape and barnyard grass at specific dosages, suggesting a role in weed management (Luo et al., 2017).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN4O2S/c1-11-17-21(26-10-29(22(17)30)9-14-15(24)3-2-4-16(14)25)32-18(11)20-27-19(28-31-20)12-5-7-13(23)8-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPKKKEFAXWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826204.png)
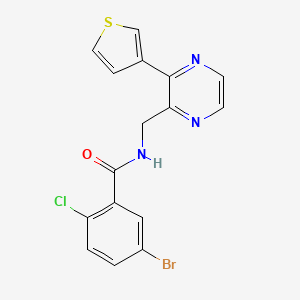
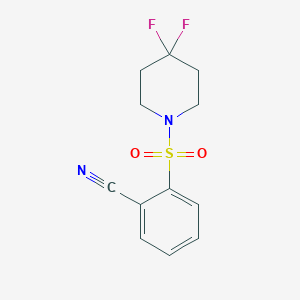
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)
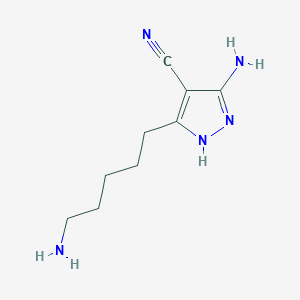
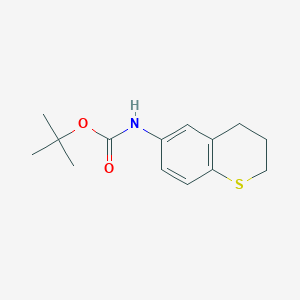
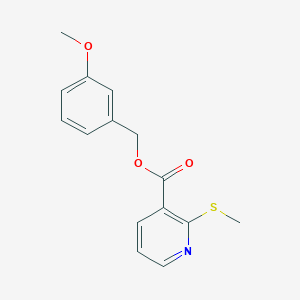
![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)
![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)
![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)
